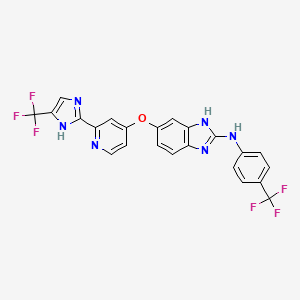
CBB1003 hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CBB1003 Hcl is a novel histone demethylase LSD1 inhibitor with IC50 of 10.54 uM. in vitro: Treatment of F9 cells with CBB1003 led to the activation of CHRM4 and SCN3A expression. Treatment of CBB1003 led to significant growth inhibition of mouse embryonic teratocarcinoma F9 cells. Treatment of mouse ES cells with CBB1003 and 1007 also led to substantial inhibition of the spherical growth of ES cells. CBB1003 inhibited CRC cell proliferation and colony formation. In cultured CRC cells, inhibiting LSD1 activity by CBB1003 caused a decrease in LGR5 levels while overexpression of LGR5 reduced CBB1003-induced cell death.
Wissenschaftliche Forschungsanwendungen
Biological Treatment of Textile Wastewaters : Bacillus aryabhattai DC100, which produces ligninolytic enzymes like laccases and peroxidases, has shown potential in treating dyestuffs from textile processing industries. This includes the degradation of Coomassie Brilliant Blue G-250 (CBB), among other dyes, under different culture media and operational conditions (Paz et al., 2017).
Cell-Based Biosensors : Cell-based biosensors (CBBs) using hydrogels to encapsulate cells have emerged as promising tools for environmental monitoring, drug screening, clinical diagnosis, and biosecurity. These biosensors, which can mimic physiological situations, enhance detection specificity and sensitivity, and detect unknown compounds and toxins, represent a significant advance in the field (Zhou et al., 2011).
Protein Binding Mechanisms : Studies have investigated the mechanism of Coomassie brilliant blue G-250 (CBB) binding to proteins. This has led to the development of a highly sensitive hydrophobic assay for proteins, enhancing the understanding of protein-dye interactions and their applications in biochemical analysis (Georgiou et al., 2008).
Environmental Pollutant Degradation : Research has focused on the degradation of environmental pollutants like biphenyl and polychlorinated biphenyls (PCBs) by certain bacteria. Studies have shown that some bacteria can transform these pollutants without the accumulation of dead-end intermediates, indicating potential applications in environmental remediation (Hu et al., 2015).
Eigenschaften
Produktname |
CBB1003 hydrochloride |
|---|---|
Molekularformel |
C25H36Cl5N9O4 |
Molekulargewicht |
703.88 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



